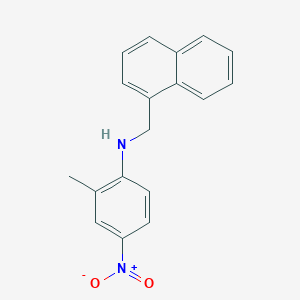

(2-methyl-4-nitrophenyl)(1-naphthylmethyl)amine

Übersicht

Beschreibung

(2-methyl-4-nitrophenyl)(1-naphthylmethyl)amine is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is also known as MNAN, and it is a member of the family of compounds known as arylalkylamines. The structure of MNAN is unique, and it has been found to have a variety of biochemical and physiological effects. In

Wirkmechanismus

The mechanism of action of MNAN is complex and involves its interaction with the TAAR1 receptor. MNAN has been found to bind to the TAAR1 receptor with high affinity, and this binding leads to the activation of intracellular signaling pathways. The activation of these pathways leads to the release of neurotransmitters, including dopamine and serotonin.

Biochemical and Physiological Effects:

The biochemical and physiological effects of MNAN are varied and include the regulation of neurotransmitter release, the modulation of the immune system, and the regulation of glucose metabolism. MNAN has been found to increase the release of dopamine and serotonin, which are neurotransmitters that play a key role in the regulation of mood, motivation, and reward. MNAN has also been found to modulate the immune system by increasing the production of cytokines, which are signaling molecules that play a key role in the immune response. Finally, MNAN has been found to regulate glucose metabolism by increasing glucose uptake in adipose tissue.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of using MNAN in lab experiments is its selectivity for the TAAR1 receptor. This selectivity allows researchers to study the effects of TAAR1 activation in a more specific manner. However, one of the limitations of using MNAN in lab experiments is its complex synthesis method, which can make it difficult to obtain in large quantities.

Zukünftige Richtungen

There are several future directions for the study of MNAN. One direction is the exploration of its potential use in the treatment of neurological disorders, such as schizophrenia and Parkinson's disease. MNAN has been found to have a modulatory effect on dopamine release, which is a key neurotransmitter involved in these disorders. Another direction is the study of the effects of MNAN on glucose metabolism, which could have implications for the treatment of diabetes. Finally, the study of the immune-modulatory effects of MNAN could have implications for the treatment of autoimmune disorders.

Synthesemethoden

The synthesis method for MNAN is complex and involves several steps. The first step in the synthesis of MNAN is the preparation of 2-methyl-4-nitrophenylacetic acid. This is achieved through the reaction of 2-methyl-4-nitrophenylamine with chloroacetic acid in the presence of a base. The resulting product is then reacted with 1-naphthylmethylamine in the presence of a reducing agent to produce MNAN.

Wissenschaftliche Forschungsanwendungen

MNAN has been found to have a variety of scientific research applications. One of the primary applications of MNAN is in the study of the central nervous system. MNAN has been found to act as a selective agonist for the trace amine-associated receptor 1 (TAAR1), which is a G protein-coupled receptor that is expressed in the brain. This receptor has been implicated in a variety of physiological processes, including the regulation of dopamine and serotonin release.

Eigenschaften

IUPAC Name |

2-methyl-N-(naphthalen-1-ylmethyl)-4-nitroaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O2/c1-13-11-16(20(21)22)9-10-18(13)19-12-15-7-4-6-14-5-2-3-8-17(14)15/h2-11,19H,12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHNYHAMLKDIYGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)[N+](=O)[O-])NCC2=CC=CC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001221974 | |

| Record name | N-(2-Methyl-4-nitrophenyl)-1-naphthalenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001221974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Methyl-4-nitrophenyl)(1-naphthylmethyl)amine | |

CAS RN |

201157-17-7 | |

| Record name | N-(2-Methyl-4-nitrophenyl)-1-naphthalenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=201157-17-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2-Methyl-4-nitrophenyl)-1-naphthalenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001221974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-methyl-2-phenoxy-N-{[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}ethanamine](/img/structure/B4944039.png)

![5-{[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4944049.png)

![4-tert-butyl-N-(4-{[(2-nitrophenoxy)acetyl]amino}phenyl)benzamide](/img/structure/B4944054.png)

![N-[1-[(2,4-dimethoxyphenyl)amino]-2-(4-methylphenyl)-2-oxoethyl]-2-furamide](/img/structure/B4944074.png)

![2-(4-methoxyphenoxy)-N-[2-(2-pyridinylthio)ethyl]acetamide](/img/structure/B4944084.png)

![dimethyl 5-[(1-adamantylcarbonyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4944085.png)

![2-[(4-methylphenyl)thio]-N-{4-[(phenylthio)methyl]phenyl}acetamide](/img/structure/B4944092.png)

![3-(aminocarbonyl)-1-[2-(4-biphenylyl)-2-oxoethyl]pyridinium bromide](/img/structure/B4944108.png)

![1-{2-[2-(4-tert-butylphenoxy)ethoxy]ethoxy}-2-ethoxybenzene](/img/structure/B4944127.png)

![1-(3-bromobenzoyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B4944128.png)

![(3R*,4R*)-4-[4-(2-fluorophenyl)-1-piperazinyl]-1-(3-methylbenzyl)-3-piperidinol](/img/structure/B4944134.png)